is 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine cell permeable
is 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine cell permeable
An In-Depth Technical Guide to Assessing the Cell Permeability of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine
Introduction: The Permeability Question in Drug Discovery
In the journey of a drug from administration to its target, the ability to cross cellular membranes is a fundamental and decisive hurdle. For orally administered drugs, this journey begins with absorption across the intestinal epithelium, a process governed by the compound's physicochemical properties.[1][2] Poor membrane permeability is a leading cause of attrition for new chemical entities (NCEs) in the drug development pipeline. Therefore, a robust and early assessment of a compound's ability to permeate cells is not just advantageous—it is critical.
This guide focuses on a specific NCE: 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine . As this appears to be a novel compound without readily available permeability data, this document serves as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its cell permeability. We will employ an integrated strategy, beginning with theoretical in silico predictions to establish a baseline "drug-likeness" profile and progressing to gold-standard in vitro assays for empirical validation. This multi-faceted approach ensures a thorough understanding of the compound's potential for passive diffusion, active transport, and efflux.
Part 1: In Silico Assessment - Predicting Permeability from Structure
Before committing to resource-intensive laboratory experiments, computational models provide a rapid and cost-effective first pass to evaluate a compound's potential.[2][3] The most widely recognized framework for this initial assessment is Lipinski's Rule of Five.[4][5] This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of a set of simple physicochemical parameters.[6][7][8]
The core principle is that most orally active drugs are relatively small and moderately lipophilic, facilitating their passage through the lipid bilayers of cell membranes.[5]
Structural Analysis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine
The target molecule is an amide formed by the condensation of 3,5-dimethylpiperidine[9][10][11] and 3-methylfuran-2-carboxylic acid. Its structure is paramount to its properties.
Caption: Structure of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine.
Applying Lipinski's Rule of Five
We can calculate the key parameters for our compound to assess its compliance with the Rule of Five.
| Parameter | Rule | Calculated Value for C₁₃H₁₉NO₂ | Compliance |
| Molecular Weight (MW) | < 500 Daltons | 221.30 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | < 5 | ~2.6 (Estimated) | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 (Carbonyl Oxygen, Furan Oxygen) | Yes |
Analysis: 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine complies with all four criteria of Lipinski's Rule of Five. This in silico analysis provides a strong initial hypothesis that the compound is "drug-like" and possesses physicochemical properties favorable for passive diffusion across cell membranes. It does not, however, account for potential interactions with cellular transporters.[7]
Part 2: In Vitro Experimental Validation
To move from prediction to empirical evidence, we employ two complementary, industry-standard in vitro assays. We begin with a simple model for passive diffusion and progress to a more complex, cell-based model that recapitulates multiple biological transport mechanisms.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that exclusively measures passive, transcellular permeability.[12][13] It determines a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment. This provides a clean, isolated measure of passive diffusion, avoiding the complexities of active transport or metabolism.[14]
Caption: High-level workflow for the PAMPA experiment.
Detailed Protocol: PAMPA
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Membrane Preparation: A 96-well filter donor plate is coated with a solution of a specific lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[12]
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Plate Setup: The acceptor 96-well plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
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Compound Addition: The test compound, 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, is dissolved in a suitable buffer (often with a small percentage of DMSO) and added to the donor plate wells at a known concentration (e.g., 10 µM).[14] High and low permeability control compounds (e.g., Propranolol and Atenolol) are run in parallel.
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Incubation: The donor filter plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated for a set period (e.g., 5 hours) at room temperature to allow for compound diffusion.[13][15]
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Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using a sensitive analytical method, typically LC-MS/MS.[13]
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Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests high passive permeability.
B. Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is the gold standard for predicting human oral drug absorption.[1][16] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[17] This model has the distinct advantage of expressing functional efflux and uptake transporters, allowing for the assessment of not only passive diffusion but also active transport phenomena.[15]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for approximately 21 days.[18] During this time, they differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before initiating the transport study, the integrity of the cell monolayer is confirmed by measuring the Trans-epithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² indicates a well-formed, tight monolayer not suitable for permeability evaluations.[19]
-
Bidirectional Transport Study: The assay is performed in two directions to distinguish between passive absorption and active efflux.[17]
-
Apical-to-Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the bloodstream, over a time course. This measures the rate of absorption.
-
Basolateral-to-Apical (B→A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux back into the "lumen."
-
-
Dosing and Sampling: A solution of the test compound (e.g., 10 µM in transport buffer) is added to the appropriate donor chamber.[18] The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.[18] Samples are collected from the receiver chamber at specified time points.
-
Quantification and Calculation: Compound concentrations in the samples are determined by LC-MS/MS. Papp values are calculated for both the A→B and B→A directions. The Efflux Ratio (ER) is then calculated as:
-
ER = Papp (B→A) / Papp (A→B)
-
Part 3: Data Interpretation and Synthesis
The power of this dual-assay approach lies in the synthesis of their results. By comparing the outcomes, we can build a comprehensive profile of the compound's permeability characteristics.
| PAMPA Papp | Caco-2 Papp (A→B) | Caco-2 Efflux Ratio | Likely Interpretation |
| High | High | < 2 | High Passive Permeability. The compound readily crosses membranes via passive diffusion. This is the ideal profile for many orally administered drugs. |
| Low | Low | < 2 | Low Passive Permeability. The compound's physicochemical properties are a barrier to membrane transit. |
| High | Low | > 2 | Substrate for Active Efflux. The compound can passively enter cells (indicated by high PAMPA Papp) but is actively pumped out by efflux transporters (e.g., P-glycoprotein), resulting in low net absorption. |
| Low | High | < 2 | Substrate for Active Uptake. The compound has poor passive permeability but is recognized and transported into the cell by uptake transporters, leading to good net absorption. |
Conclusion
Determining the cell permeability of a novel compound like 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine requires a systematic, evidence-based approach. This guide outlines a robust strategy that begins with a foundational in silico assessment using Lipinski's Rule of Five, which for this compound, predicts favorable drug-like properties. This hypothesis is then rigorously tested using a tiered in vitro system. The PAMPA assay provides a clear measure of passive diffusion, while the Caco-2 assay delivers a more biologically complex and predictive assessment of net intestinal absorption, accounting for both passive and active transport mechanisms. By integrating the data from these validated methods, researchers and drug development professionals can make informed decisions about the compound's viability and guide its future development with confidence.
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